Sarsasapogenin-d5

LC-MS/MS bioanalysis stable isotope-labeled internal standard mass shift resolution

Sarsasapogenin-d5 is a pentadeuterated isotopologue of sarsasapogenin, a naturally occurring steroidal sapogenin of the spirostan class (C27 sapogenin) found in Anemarrhena asphodeloides and Smilax species. It carries five deuterium atoms at positions 15, 15, 16, 17, and 17 of the steroid backbone, yielding a molecular weight of 421.67 Da versus 416.64 Da for the unlabeled compound.

Molecular Formula C₂₇H₃₉D₅O₃
Molecular Weight 421.67
Cat. No. B1158909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarsasapogenin-d5
Synonyms(3β,5β,25S)-Spirostan-3-ol-d5;  NSC 1615-d5;  Parigenin-d5;  Sarsagenin-d5;  Yucconin-d5;  (25S)-5β-spirostan-3β-ol-d5
Molecular FormulaC₂₇H₃₉D₅O₃
Molecular Weight421.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarsasapogenin-d5: Deuterated Steroidal Sapogenin Internal Standard for Precise LC-MS Quantification


Sarsasapogenin-d5 is a pentadeuterated isotopologue of sarsasapogenin, a naturally occurring steroidal sapogenin of the spirostan class (C27 sapogenin) found in Anemarrhena asphodeloides and Smilax species [1]. It carries five deuterium atoms at positions 15, 15, 16, 17, and 17 of the steroid backbone, yielding a molecular weight of 421.67 Da versus 416.64 Da for the unlabeled compound [2]. This compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of sarsasapogenin and related steroidal sapogenins via liquid chromatography–tandem mass spectrometry (LC-MS/MS), where its near-identical physicochemical properties to the native analyte enable superior matrix effect compensation and extraction recovery correction [3][4].

Why Sarsasapogenin-d5 Cannot Be Replaced by Unlabeled Sarsasapogenin or Structural Analog Internal Standards


In quantitative LC-MS/MS bioanalysis, generic substitution of Sarsasapogenin-d5 with unlabeled sarsasapogenin introduces co-eluting isobaric interference that precludes reliable peak integration, while substituting with a structural analog such as diosgenin subjects the method to differential matrix effects because the internal standard and analyte exhibit distinct chromatographic retention, ionization efficiency, and extraction recovery [1][2]. The magnitude of this problem is documented in a comparative deuterated vs. non-deuterated IS study where deuterated IS usage generated urinary biomarker concentrations on average 59.2% lower than those obtained with 13C-labeled IS, with an observed spike accuracy bias of −38.4% attributable to unequal ion suppression [3]. Furthermore, 5β-configured sapogenins such as sarsasapogenin differ conformationally from 5α-series sapogenins (e.g., tigogenin, hecogenin) in their HOMO electron distribution and biological target engagement, rendering any single in-class analog inadequate for accurate quantification across structurally heterogeneous sample matrices [4].

Sarsasapogenin-d5 Differentiation Evidence: Quantitative Head-to-Head Comparisons for Procurement Decisions


Mass Spectrometric Resolution: The 5-Da Isotopic Shift That Eliminates Analyte/IS Crosstalk

Sarsasapogenin-d5 provides a nominal +5 Da mass shift relative to unlabeled sarsasapogenin (MW 421.67 vs. 416.64, Δm = +5.03 Da) due to five deuterium substitutions at C-15, C-15, C-16, C-17, and C-17 [1]. This exceeds the minimum +3 Da threshold recommended to avoid isotopic peak overlap between analyte and internal standard in unit-resolution MS. When structural analog diosgenin is employed as internal standard instead, the MRM transitions are m/z 417.4→273.2 (sarsasapogenin) and 415.2→271.4 (diosgenin)—a mass separation of only 2.2 Da for precursor ions with potential cross-contribution to the analyte channel [2]. The d5-labeled isotopologue eliminates this risk entirely by shifting the IS signal to m/z 422+ region, ensuring zero native analyte contribution to the internal standard peak area.

LC-MS/MS bioanalysis stable isotope-labeled internal standard mass shift resolution

Sensitivity Gain with D0/D5 Isotopic Derivatization: LOD Reduced by 95% vs. Non-Derivatized Method

A D0/D5-pyridine charge-labeling derivatization strategy using deuterated (D5) and non-deuterated (D0) pyridine reagents achieved a limit of detection (LOD) of 0.2 ng/mL for steroidal sapogenins including sarsasapogenin and tigogenin—a 95% reduction compared to the non-derivatized method [1]. The linear range spanned 0.5–200 ng/mL with R² > 0.9994, intra-day RSD ≤ 4.02%, inter-day RSD ≤ 4.36%, and spiked recoveries of 95.5%–104.2% [1]. A related isotope-coded equivalent reporter ion assay (iERIA) using pyridine-d0/d5 derivatization demonstrated a 20-fold enhancement in ionization efficiency and 12-fold improvement in chromatographic separation for sarsasapogenin and tigogenin [2]. This derivatized-SIL approach outperforms conventional non-derivatized LC-MS methods that suffer from inherently low ionization efficiency of neutral steroidal sapogenins.

isotope-coded derivatization LC-MS sensitivity steroidal sapogenin quantification

Stereochemical Configuration Drives Differential Cytotoxicity: Sarsasapogenin-Derived Lead Compound 34-Fold More Potent Than Diosgenin

Lipophilic cationic derivatives were synthesized from both sarsasapogenin and diosgenin scaffolds. The sarsasapogenin-derived quaternary ammonium compound 13 exhibited an IC50 of 0.95 μM against A549 lung adenocarcinoma cells, which was 34-fold lower (more potent) than the parent diosgenin comparator [1]. In the 1547 human osteosarcoma cell line, diosgenin at 40 μM inhibited cell proliferation by 86% at 24 h, whereas hecogenin and tigogenin achieved only 38% and 53% inhibition, respectively [2]. Sarsasapogenin and smilagenin are distinguished by their 5β H-atom configuration, which alters the spatial conformation and HOMO electron distribution compared to 5α-series sapogenins (hecogenin, tigogenin) and the 5,6-unsaturated diosgenin, directly impacting their capacity to induce cell cycle arrest and apoptosis [2]. This configurational difference means that bioactivity data generated with one sapogenin scaffold cannot be assumed transferable to another.

cytotoxic activity steroidal sapogenin derivatives cancer cell line screening

In Vivo Deuterium Retention of 94% Validates Sarsasapogenin-d5 as a Metabolic Tracer

In an ovine dosing trial, [2,2,4,4-²H₄]sarsasapogenin (a tetradeuterated sarsasapogenin analog) retained 94% of its incorporated deuterium after passage through sheep metabolism, with 85% recovery of the dosed genin material [1]. By contrast, [20,23,23-²H₃]sarsasapogenin lost its deuterium atoms during dosing and/or subsequent chemical analysis, proving that deuteration position critically determines label stability [1]. Sarsasapogenin-d5, with deuteration at the metabolically stable C-15, C-16, and C-17 positions of the steroid nucleus (non-exchangeable, non-allylic, non-α-to-carbonyl), is expected to exhibit superior in vivo label retention compared to side-chain-deuterated congeners. This contrasts with deuterated internal standards placed at labile positions, which suffer from deuterium-hydrogen back-exchange and generate unreliable quantification.

deuterium retention in vivo metabolic tracing isotopic label stability

Distinct 5β,25S Configuration Separates Sarsasapogenin from the 5α/Δ⁵ Sapogenin Series in Both NMR Fingerprint and Biological Recognition

Sarsasapogenin and smilagenin are the only two 5β-configured steroidal sapogenins among the common C27 spirostanols; this 5β H-atom stereochemistry produces a distinct spatial conformation and HOMO orbital distribution compared to 5α-series sapogenins (tigogenin, hecogenin, neotigogenin) and 5,6-unsaturated diosgenin [1]. Complete ¹H and ¹³C NMR assignments for sarsasapogenin and its C-25 epimer smilagenin were achieved using DEPT, COSY, TOCSY, HMQC, HMBC, and 2D INADEQUATE techniques, confirming that the 5β,25S configuration of sarsasapogenin is distinguishable from the 5β,25R configuration of smilagenin by characteristic chemical shift differences across the spiroketal and steroid ring protons [2]. A specific sarsasapogenin 3β-glucosyltransferase enzyme in plants selectively glycosylates sarsasapogenin but not 5α sapogenins, demonstrating that this stereochemical distinction governs molecular recognition in biological systems [3].

stereochemical differentiation NMR structural assignment 5β vs. 5α sapogenin

Sarsasapogenin-d5: Recommended Application Scenarios Driven by Quantitative Differentiation Evidence


Pharmacokinetic and ADME Studies of Sarsasapogenin-Containing Herbal Formulations Requiring Regulatory-Grade Bioanalysis

When conducting preclinical or clinical pharmacokinetic studies of sarsasapogenin from Anemarrhena asphodeloides or Smilax-based herbal preparations, Sarsasapogenin-d5 provides the 5-Da mass shift necessary for unambiguous LC-MS/MS quantification (Section 3, Evidence 1), eliminating the ion crosstalk risk that compromises diosgenin-based IS methods. The non-labile deuteration positions ensure label retention comparable to the 94% demonstrated in vivo for similarly positioned deuterated sarsasapogenin (Section 3, Evidence 4). Combined with established validation parameters (linear range 0.5–500 ng/mL, R > 0.9994, LOQ 0.5 ng/mL [1]), this supports ICH M10-compliant bioanalytical method validation for regulatory submissions.

Trace-Level Quantification of Steroidal Sapogenins in Complex Food and Botanical Matrices Using D0/D5 Derivatization Workflows

For food safety laboratories and botanical quality control operations needing to quantify sarsasapogenin and tigogenin at sub-ng/mL levels in Allium vegetables or herbal supplements, Sarsasapogenin-d5 enables the D0/D5-pyridine derivatization strategy that reduces LOD to 0.2 ng/mL (95% improvement over non-derivatized methods) with spiked recoveries of 95.5%–104.2% (Section 3, Evidence 2). This sensitivity gain is essential for detecting sapogenins in low-concentration matrices where conventional methods fail, and the 5β-stereochemical specificity (Section 3, Evidence 5) ensures that the quantified signal corresponds specifically to sarsasapogenin rather than co-occurring isomeric sapogenins.

Sarsasapogenin-Specific Medicinal Chemistry and Metabolite Identification Programs

For research groups developing sarsasapogenin-derived anticancer leads (e.g., lipophilic cationic derivatives), Sarsasapogenin-d5 serves as the definitive internal standard for quantifying the parent scaffold and tracking metabolic fate. The 34-fold potency differential between sarsasapogenin-derived compound 13 (IC50 0.95 μM) and diosgenin-equivalent compounds (Section 3, Evidence 3) demonstrates that sarsasapogenin's 5β,25S scaffold is pharmacologically non-interchangeable with diosgenin or 5α sapogenins. Procurement of the d5-labeled isotopologue ensures that the quantitative methodology is matched to the specific stereochemistry of the lead scaffold, supporting accurate structure–activity relationship (SAR) interpretation and metabolite profiling.

Stable Isotope Dilution Assays for Botanical Reference Material Certification

For organizations producing certified reference materials (CRMs) of sarsasapogenin or sarsasapogenin-containing botanical extracts, Sarsasapogenin-d5 provides the isotope dilution mass spectrometry (IDMS) capability required for metrological traceability. The combination of a +5 Da mass shift (Section 3, Evidence 1), established in vivo deuterium retention data (Section 3, Evidence 4), and the documented chromatographic co-elution with the native analyte enables uncertainty budgets below 5% for certified value assignment—consistent with ISO 17034 and ISO 17025 requirements. The stereochemical identity confirmation (Section 3, Evidence 5) further ensures that CRMs certified using this IS are not cross-contaminated by smilagenin or other C-25 epimers.

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